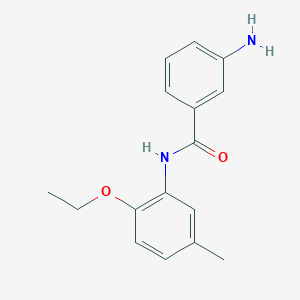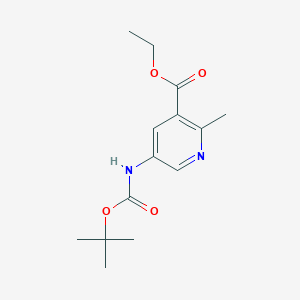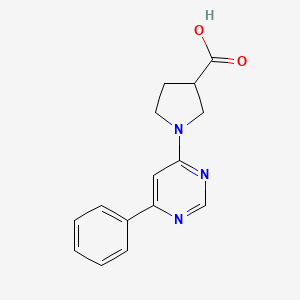
1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring fused with a phenylpyrimidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active molecules, while the phenylpyrimidine group is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylpyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, and then functionalized to introduce the phenylpyrimidine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and identity of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenylpyridine-2-one
- 6-Phenylpyrimidin-4-one
- 2-Phenylpyrimidine
Uniqueness
1-(6-Phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring and a phenylpyrimidine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the pyrrolidine ring can enhance the compound’s ability to interact with biological targets, while the phenylpyrimidine group can contribute to its overall stability and activity .
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-6-7-18(9-12)14-8-13(16-10-17-14)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,19,20) |
Clave InChI |
QWHIQRMKJDTAIU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(=O)O)C2=NC=NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


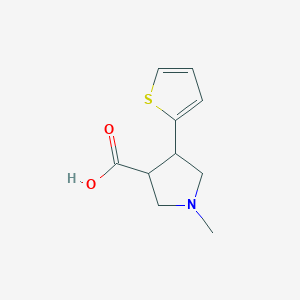
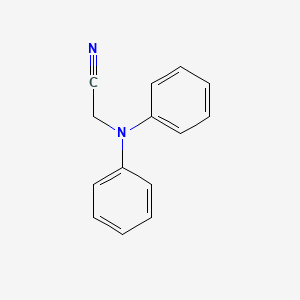
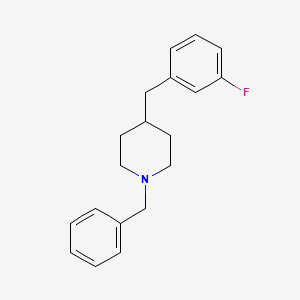
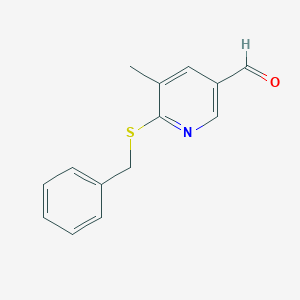
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
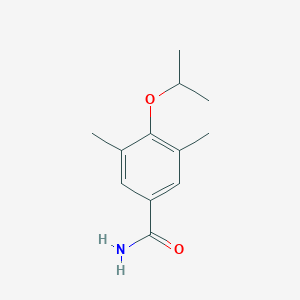
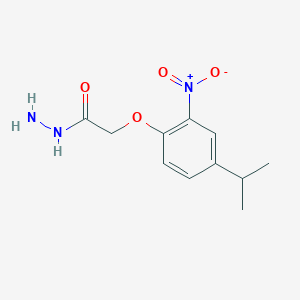
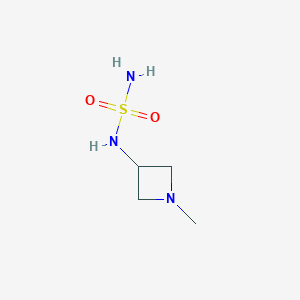
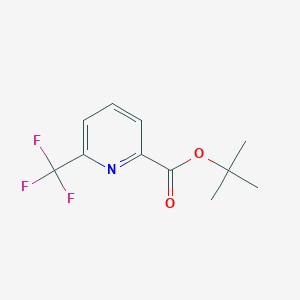
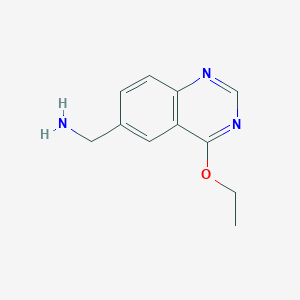

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15229362.png)
